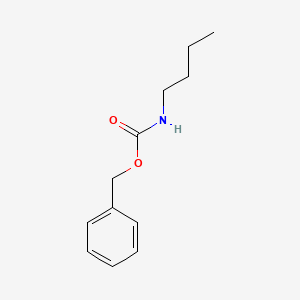

Benzyl butylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-butylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJDBGSINGXXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402963 | |

| Record name | Benzyl N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13105-53-8 | |

| Record name | Benzyl N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Chemical Transformations of Benzyl Butylcarbamate

Carbamate (B1207046) Cleavage and Deprotection Mechanisms

The cleavage of the carbamate bond in benzyl (B1604629) butylcarbamate is a key transformation, effectively deprotecting the butylamino group. This can be achieved through several distinct mechanistic pathways, including acid-catalyzed, reductive, and orthogonal strategies.

The benzyloxycarbonyl group, of which benzyl butylcarbamate is an example, is susceptible to cleavage under acidic conditions. total-synthesis.com The mechanism for the acid-catalyzed cleavage of carbamates generally involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com However, for benzyl carbamates, the more common pathway involves protonation of the ether-like oxygen of the benzyloxy group. This is followed by the departure of the stable benzyl cation (or its capture by a nucleophile), leading to the formation of an unstable N-butylcarbamic acid. masterorganicchemistry.com This carbamic acid intermediate readily undergoes spontaneous decarboxylation, breaking down into butylamine (B146782) and carbon dioxide. masterorganicchemistry.commasterorganicchemistry.com

Protonation of the benzyl ether oxygen.

Cleavage of the carbon-oxygen bond to release a stabilized benzyl cation and the N-butylcarbamic acid.

Rapid decarboxylation of the carbamic acid to yield the free amine (butylamine) and carbon dioxide.

Strong acids, such as HBr or trifluoroacetic acid (TFA), are often employed for this transformation. total-synthesis.commasterorganicchemistry.com The stability of the benzyl carbocation intermediate facilitates this cleavage pathway.

A hallmark of the benzyl carbamate protecting group is its facile removal via catalytic hydrogenolysis. masterorganicchemistry.com This reductive deprotection strategy is exceptionally mild and chemoselective, leaving many other functional groups intact. The most common catalyst for this reaction is palladium on carbon (Pd/C), used with a hydrogen source like hydrogen gas (H₂) or through transfer hydrogenation with donors like tetrahydroxydiboron. total-synthesis.comresearchgate.net

The mechanism proceeds as follows:

The palladium catalyst facilitates the cleavage of the benzylic C-O bond.

Hydrogen adds across this bond, leading to the formation of toluene (B28343) and N-butylcarbamic acid. total-synthesis.com

As in the acid-catalyzed pathway, the N-butylcarbamic acid is unstable and spontaneously decarboxylates to furnish the deprotected butylamine and carbon dioxide. total-synthesis.com

This method is advantageous due to its neutral pH conditions and high efficiency. masterorganicchemistry.comresearchgate.net Interestingly, the hydrogenolysis of benzyl ethers can be selectively inhibited by additives like ammonia (B1221849) or pyridine, allowing for the deprotection of a Cbz group while preserving a benzyl ether elsewhere in the molecule. organic-chemistry.org

Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in a molecule without affecting others. wikipedia.org Benzyl carbamates are a key component of many orthogonal schemes due to their unique cleavage conditions. total-synthesis.comnumberanalytics.com

This compound can be used in tandem with other common amine protecting groups, such as:

tert-Butoxycarbonyl (Boc): This group is labile to moderate acids like trifluoroacetic acid but is stable to hydrogenolysis and basic conditions. masterorganicchemistry.comorganic-chemistry.org

9-Fluorenylmethoxycarbonyl (Fmoc): This group is removed under mild basic conditions (e.g., piperidine) but is stable to acidolysis and hydrogenolysis. masterorganicchemistry.comwikipedia.org

Therefore, in a complex molecule containing multiple protected amines, one could selectively deprotect a Boc-protected amine with acid, an Fmoc-protected amine with base, and the this compound group via hydrogenolysis, all independently of one another. masterorganicchemistry.comwikipedia.org This control is fundamental in complex syntheses, such as those of peptides and other natural products. wikipedia.orgnumberanalytics.com

Reductive Deprotection Strategies (e.g., Hydrogenolysis of Benzyl Carbamates)

N-Alkylation and N-Derivatization Reaction Mechanisms

Beyond cleavage, the carbamate nitrogen in this compound can serve as a site for further functionalization, most notably through N-alkylation.

While the nitrogen in a carbamate is less nucleophilic than in a free amine due to resonance delocalization, it can be deprotonated by a suitable base to form a carbamate anion. This anion is a potent nucleophile that can react with alkylating agents, such as alkyl halides, to form N-alkylated carbamates. nih.gov

A highly effective method for this transformation involves the use of cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like DMF. nih.govresearchgate.net The proposed mechanism for this cesium-promoted alkylation involves the formation of a cesium carbamate salt, which then undergoes nucleophilic attack on the alkyl halide. google.com

To enhance selectivity and prevent undesired side reactions like overalkylation, additives such as tetrabutylammonium (B224687) iodide (TBAI) are often included. nih.govresearchgate.net TBAI is believed to facilitate the reaction by stabilizing the carbamate anion through ion pairing with the tetrabutylammonium cation and potentially enhancing the rate of CO₂ incorporation if the carbamate is formed in situ. nih.govacs.org This one-pot, three-component coupling of an amine, carbon dioxide, and an alkyl halide is an efficient route to synthesize carbamates, and subsequent N-alkylation can be achieved by adding another alkyl halide. organic-chemistry.org

Conformational Dynamics and Rotational Barriers of the Carbamate Moiety

The carbamate functional group possesses distinct structural and dynamic properties, primarily due to the delocalization of the nitrogen lone pair into the carbonyl group. acs.org This resonance imparts partial double-bond character to the C–N bond.

This partial double bond creates a significant energy barrier to rotation around the C–N bond, leading to the existence of planar syn and anti rotamers (also referred to as E/Z isomers). nih.govmissouri.edu The rotational barrier for typical N-alkylcarbamates is approximately 16 kcal/mol. nih.gov This barrier is generally lower than that of analogous amides by about 3-4 kcal/mol. nih.gov

The magnitude of this rotational barrier is influenced by several factors:

Electronic Effects: Electron-withdrawing groups attached to the nitrogen decrease the rotational barrier by reducing the C-N double bond character, while electron-donating groups increase it. nih.govnd.edu

Steric Hindrance: Steric interactions can influence the relative stability of the rotamers and the transition state for rotation. nd.edu

Solvent Effects: The polarity of the solvent can affect the rotational barrier. The transition state for rotation may be more or less polar than the ground state, depending on the specific carbamate structure. acs.org Hydrogen bonding with the solvent can also either increase or decrease the barrier depending on which atoms are involved. acs.org

The study of these conformational dynamics is often carried out using techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT). nd.eduacs.orgnih.gov

Table 1: Comparison of Rotational Energy Barriers (ΔG‡) for Various Carbamates This table provides illustrative data for different carbamate structures to contextualize the properties of the carbamate moiety, as specific experimental data for this compound is not readily available.

| Compound | Solvent | Rotational Barrier (kcal/mol) | Reference |

| Methyl N,N-dimethylcarbamate | CS₂ | 15.3 ± 0.5 | acs.org |

| S-methyl N,N-dimethylthiocarbamate | CS₂ | 14.0 ± 1.1 | acs.org |

| N-phenylcarbamate (general) | - | 12.5 | nih.gov |

| t-butyl N-methyl-N-(p-methoxyphenyl)carbamate | CDCl₃ | 12.3 | nd.edu |

| t-butyl N-methyl-N-(p-nitrophenyl)carbamate | CDCl₃ | 10.8 | nd.edu |

Syn and Anti Conformations and Their Interconversion

The carbamate functional group, a key feature of this compound, exhibits conformational isomerism due to restricted rotation around the carbon-nitrogen (C–N) bond. This restriction arises from the delocalization of the nitrogen's non-bonded electrons into the adjacent carbonyl group, giving the C–N bond partial double-bond character. nih.govacs.org This results in two primary planar conformations: syn and anti. acs.org

In the context of a generic carbamate, these conformations are defined by the dihedral angle of the substituents around the C–N bond. The anti conformation is generally more stable than the syn conformation by approximately 1.0–1.5 kcal/mol. acs.org This preference is attributed to both steric and electrostatic factors. acs.org The interconversion between these two rotamers (rotational isomers) can occur, but the energy barrier for this rotation is significant enough that both conformers can be observed, sometimes in a nearly 50:50 mixture, especially when the energy difference between them is minimal. nih.govacs.org The equilibrium between syn and anti isomers and the activation energies for their interconversion make carbamates interesting as potential conformational switches in molecular systems. nih.gov

The stability of these conformers can be influenced by temperature. For instance, in N-carbamoylated amino acids, an increase in temperature can cause the favored rotamer to switch from syn to anti. acs.org This dynamic equilibrium is a critical aspect of the stereochemistry of carbamates like this compound.

Factors Influencing Conformational Preferences (e.g., Steric and Electronic Perturbations)

Several factors can influence the equilibrium between the syn and anti conformations of carbamates, including this compound. These perturbations can be broadly categorized as steric and electronic. nih.govnumberanalytics.com

Steric Effects: The size and shape of the substituents on both the nitrogen and the oxygen atoms of the carbamate group play a crucial role. solubilityofthings.com Bulky substituents can create steric hindrance, which is a repulsive interaction between electron clouds of atoms in close proximity. numberanalytics.comsolubilityofthings.com This repulsion can destabilize one conformer relative to the other. For example, in many Boc-protected amino acids, the energy difference between the syn and anti isomers is close to zero, leading to a mixture of both. nih.gov In benzyl derivatives, the preference for a particular conformation is often related to minimizing the steric repulsion between the substituent's heteroatom and the nearest hydrogen atom on the aromatic ring. nih.gov

Electronic Effects: The electronic properties of the substituents and the surrounding environment also significantly impact conformational preference. nih.gov

Resonance and Electronegativity: The amide resonance in carbamates is a key stabilizing feature, though it is about 3–4 kcal/mol lower than in amides due to the electronic influence of the second oxygen atom. nih.govacs.org The electronegativity of substituents can alter dipole moments and bond angles, thereby affecting conformational stability. nih.gov

Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can perturb the syn-anti equilibrium. nih.gov The carbamate group can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). nih.govacs.org

Solvent Effects: The polarity of the solvent, as well as factors like concentration, the presence of salts, and pH, can strongly influence the free energy difference between the syn and anti isomers. nih.gov For example, a hydrogen-bonding solvent could stabilize one conformer over the other through specific interactions. acs.org

The interplay of these factors determines the dominant conformation of this compound in a given environment.

| Factor | Description | Impact on this compound |

|---|---|---|

| Steric Hindrance | Repulsion between the butyl group on the nitrogen and the benzyl group on the oxygen. numberanalytics.comsolubilityofthings.com | Generally favors the 'anti' conformation where the larger groups are further apart. acs.org |

| Electronic Perturbations | Influence of substituent electronegativity and resonance on the C-N bond. nih.gov | The electron-donating nature of the butyl group and the properties of the benzyl group affect the electron density and rotational barrier. |

| Hydrogen Bonding | Intra- or intermolecular hydrogen bonds can stabilize specific conformations. nih.gov | The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, influencing conformational preference in protic solvents or in the solid state. |

| Solvent Polarity | The surrounding solvent can stabilize one conformer over the other based on dipole moment differences. nih.gov | Polar solvents may favor the conformer with a larger dipole moment. |

| Temperature | Higher temperatures can provide enough energy to overcome the rotational barrier, shifting the equilibrium between conformers. acs.org | An increase in temperature could lead to a higher population of the less stable conformer. |

Radical Reaction Mechanisms Involving Benzyl Carbamate Derivatives

Benzyl carbamate derivatives can participate in reactions involving radical intermediates. One notable mechanism is the three-component carboamination of alkenes, such as styrenes. nih.gov This process allows for the direct formation of complex amine derivatives.

The likely mechanism proceeds as follows nih.gov:

Radical Generation: An alkyl radical is generated from a precursor. Potassium alkyltrifluoroborates are effective sources for generating primary, secondary, or tertiary alkyl radicals. nih.gov Specifically, potassium benzyltrifluoroborates are known to readily form benzylic radicals. nih.gov

Radical Addition: The generated alkyl radical adds to the double bond of a styrene (B11656) molecule. This addition forms a new, more stable benzylic radical intermediate.

Oxidative Coupling: The benzylic radical is then oxidized by a metal catalyst, such as a copper(II) species, to form a carbocation.

Nucleophilic Attack: An amine derivative, which can be a carbamate, then acts as a nucleophile, attacking the carbocation to form the final C-N bond and the carboaminated product.

Another pathway involves the generation of alkoxycarbonyl radicals from carbazates, which then undergo a copper-catalyzed cross-coupling reaction with amines to yield carbamates. organic-chemistry.org These radical-based transformations provide efficient routes for synthesizing complex molecules under relatively mild conditions.

Ligand Design and Enzyme Interaction Mechanisms with Carbamate Functionality

The carbamate moiety is a significant structural feature in medicinal chemistry and drug design, including in derivatives of benzyl carbamate. nih.gov Its utility stems from its chemical stability and its ability to modulate interactions with biological targets like enzymes. nih.govacs.org

Role in Ligand-Enzyme Interactions:

Conformational Constraint: The partial double-bond character of the C-N bond in the carbamate group restricts the conformation of the molecule. This pre-organization can lead to a more favorable binding entropy when the ligand interacts with an enzyme's active site. nih.govacs.org

Hydrogen Bonding: The carbamate group can participate in crucial hydrogen bonding interactions within an enzyme's binding pocket. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, stabilizing the ligand-enzyme complex. nih.govmdpi.com

Carbamoylation: In some cases, carbamates act as inhibitors by covalently modifying the enzyme. This process, known as carbamoylation, involves the transfer of the carbamoyl (B1232498) group to a nucleophilic residue (like serine) in the enzyme's active site, leading to prolonged or irreversible inhibition. mdpi.comnih.gov This mechanism is a key feature of drugs like rivastigmine, a cholinesterase inhibitor. nih.gov

Benzyl carbamate derivatives have been investigated as inhibitors for various enzymes. For example, certain benzyl carbamates have shown inhibitory activity against cholinesterases, enzymes implicated in Alzheimer's disease. mdpi.commdpi.com The design of these inhibitors often involves modifying the substituents on the benzyl and carbamate portions to optimize binding affinity and selectivity. nih.govmdpi.com For instance, a benzyl carbamate derivative showed 6-fold selectivity for the enzyme Cathepsin L over Cathepsin D. nih.govacs.org

| Compound Derivative | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | Acetylcholinesterase (AChE) | Demonstrated the best AChE inhibition in its series with an IC50 of 36.05 µM. mdpi.com | mdpi.com |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | Butyrylcholinesterase (BChE) | Identified as the most potent BChE inhibitor in its series with an IC50 of 22.23 µM and a selectivity index of 2.26 for BChE. mdpi.com | mdpi.com |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | Cholinesterases (ChE) | Showed a very high selectivity index and an IC50 value comparable to the standard drug galanthamine. mdpi.com | mdpi.com |

Bond Activation and Functionalization at Benzylic Positions

The benzylic C(sp³)–H bond in molecules like this compound is susceptible to activation and functionalization due to its relative weakness and the stability of the resulting benzylic radical or ion. This has led to the development of various synthetic methods for creating new bonds at this position. nih.govmdpi.comacs.org

Transition-metal catalysis is a common strategy for benzylic C-H activation. magtech.com.cnresearchgate.net The carbamate group itself can act as a directing group, coordinating to a metal catalyst and positioning it in proximity to a specific C-H bond, thereby enabling site-selective functionalization. magtech.com.cn Palladium, copper, and iron are among the metals used to catalyze these transformations, leading to products of acetoxylation, alkylation, or arylation. magtech.com.cn

Visible-light photoredox catalysis has emerged as a powerful, metal-free alternative for benzylic C-H functionalization. nih.govacs.orgacs.org In a typical mechanism, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer process. This can lead to the generation of a radical species that is capable of abstracting a hydrogen atom from the benzylic position (a process known as hydrogen-atom transfer or HAT). nih.gov The resulting benzylic radical can then be trapped by various nucleophiles or undergo further oxidation to a carbocation, which is then functionalized. nih.gov This approach has been successfully applied to the formation of C-N, C-O, and C-C bonds at the benzylic position of various substrates, including those with carbamate functionalities. acs.orgacs.org

Advanced Spectroscopic Characterization and Analytical Methodologies for Benzyl Butylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a direct window into the chemical environment of individual atoms within the Benzyl (B1604629) butylcarbamate molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed constitutional map of the molecule can be constructed.

In ¹H NMR analysis, the chemical shift (δ) of a proton is indicative of its local electronic environment. For Benzyl butylcarbamate, distinct signals are expected for the protons of the benzyl group, the butyl chain, and the amine (NH) function.

The aromatic protons of the benzyl group typically appear in the downfield region of the spectrum, around δ 7.3 ppm, due to the deshielding effect of the benzene (B151609) ring's π-electron system. The two benzylic protons (Ar-CH₂-O) are expected to resonate at approximately δ 5.1 ppm. The single proton of the carbamate's N-H group would likely appear as a broad singlet, with a chemical shift that can be variable depending on solvent and concentration, but is often found around δ 5.0 ppm.

The protons of the butyl chain exhibit characteristic chemical shifts and splitting patterns. The two protons on the carbon adjacent to the nitrogen (N-CH₂) are expected around δ 3.1 ppm as a triplet. The subsequent methylene (B1212753) groups farther from the electron-withdrawing carbamate (B1207046) function will appear progressively upfield, at approximately δ 1.5 ppm and δ 1.3 ppm, with the terminal methyl (CH₃) group resonating at the most upfield position, around δ 0.9 ppm, as a triplet. sciencemadness.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | ~ 7.3 | Multiplet |

| Benzylic (Ar-CH₂) | ~ 5.1 | Singlet |

| Amine (N-H) | ~ 5.0 | Broad Singlet |

| Butyl (α-CH₂) | ~ 3.1 | Triplet |

| Butyl (β-CH₂) | ~ 1.5 | Multiplet |

| Butyl (γ-CH₂) | ~ 1.3 | Multiplet |

| Butyl (δ-CH₃) | ~ 0.9 | Triplet |

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The chemical shift range in ¹³C NMR is much broader than in ¹H NMR, allowing for clear resolution of carbon signals. oregonstate.edu

The carbonyl carbon (C=O) of the carbamate group is the most deshielded, typically appearing around δ 156 ppm. rsc.org The carbons of the aromatic ring are found between δ 127-138 ppm. rsc.org The benzylic carbon (Ar-CH₂) is expected around δ 65-67 ppm, while the carbons of the butyl chain appear in the upfield region of the spectrum. arkat-usa.org The carbon adjacent to the nitrogen (α-C) resonates around δ 40 ppm, with the other carbons appearing at approximately δ 32 ppm (β-C), δ 20 ppm (γ-C), and δ 14 ppm (δ-C). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 156 |

| Aromatic (C-Ar, quaternary) | ~ 138 |

| Aromatic (CH-Ar) | ~ 127-129 |

| Benzylic (Ar-CH₂) | ~ 66 |

| Butyl (α-CH₂) | ~ 40 |

| Butyl (β-CH₂) | ~ 32 |

| Butyl (γ-CH₂) | ~ 20 |

| Butyl (δ-CH₃) | ~ 14 |

For unambiguous structural confirmation, multi-dimensional NMR experiments are employed. These techniques correlate signals within the spectrum to reveal connectivity between atoms. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups of the butyl chain (e.g., α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with δ-CH₃). usm.my

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. sdsu.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~5.1 ppm would correlate with the carbon signal at ~66 ppm, confirming the Ar-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for connecting different parts of the molecule. For example, the benzylic protons (Ar-CH₂) would show a correlation to the carbonyl carbon (C=O), and the α-CH₂ protons of the butyl group would also correlate to the same C=O carbon, confirming the ester and amide linkages of the carbamate functional group.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule. Both IR and Raman spectroscopy provide a "fingerprint" of the molecule, with specific functional groups giving rise to characteristic absorption or scattering bands. researchgate.net

The carbamate group (-NH-C(=O)-O-) has several distinct vibrational modes that are readily identifiable in an IR spectrum. oup.com

N-H Stretch: For a secondary carbamate like this compound, the N-H stretching vibration appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding; in the solid state or concentrated solutions where hydrogen bonding is prevalent, the band appears at a lower frequency (e.g., ~3300 cm⁻¹), while in dilute solution, a "free" N-H stretch is observed at a higher frequency. oup.comresearchgate.net

C=O Stretch (Amide I band): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of a carbamate. oup.com It typically appears in the range of 1680-1730 cm⁻¹. Similar to the N-H stretch, its position is sensitive to hydrogen bonding, shifting to lower wavenumbers in the presence of H-bonding. oup.commdpi.com

C-N Stretch and N-H Bend (Amide II band): A coupled vibration involving C-N stretching and N-H in-plane bending, known as the Amide II band, is found between 1510-1550 cm⁻¹. sciencemadness.org

C-O Stretches: The carbamate group has two C-O single bonds, leading to asymmetric and symmetric stretching vibrations. These typically appear in the 1250-1000 cm⁻¹ region. oup.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | -NH- | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | C₆H₅ | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | -C(=O)- | 1680 - 1730 | Strong, Sharp |

| N-H Bend (Amide II) | -NH- | 1510 - 1550 | Medium-Strong |

| Aromatic C=C Stretch | C₆H₅ | 1450 - 1600 | Medium |

| Asymmetric C-O-C Stretch | -O-C=O | 1200 - 1260 | Strong |

While IR spectroscopy is highly effective, Raman spectroscopy provides complementary information. sci-hub.se Vibrational modes that are symmetric and involve a change in the polarizability of the molecule are typically strong in Raman spectra. For this compound, the symmetric stretching of the aromatic ring would be a prominent Raman band. The C=O stretch is also active in both IR and Raman spectra. While specific Raman data for this compound is not widely published, analysis of related compounds like benzyl carbamate shows characteristic bands. chemicalbook.com The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes, confirming the presence of all key structural components, including the benzyl ring, the butyl chain, and the carbamate linkage.

Characteristic Absorption Bands of Carbamate Functional Groups

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ionized forms.

In mass spectrometry, particularly using electron ionization (EI), this compound undergoes fragmentation, creating a unique pattern of ions that serves as a molecular fingerprint. The molecular ion (M+) peak, corresponding to the intact molecule, is expected at a mass-to-charge ratio (m/z) representing its molecular weight.

A common fragmentation pathway for benzyl carbamates involves the cleavage of the benzylic C-O bond. This leads to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds. researchgate.net Another significant fragmentation can occur at the carbamate linkage. For instance, rearrangement in benzyl esters can produce characteristic fragments. miamioh.edu The fragmentation of similar compounds, like benzylacetone, shows a strong peak for the benzyl cation at m/z 91 and the molecular ion peak. The specific fragmentation pattern for this compound would also likely show ions corresponding to the loss of the butyl group and other characteristic cleavages of the carbamate structure.

A hypothetical fragmentation pattern based on common pathways is presented below:

| Ion (Fragment) | Structure | m/z (Mass-to-Charge Ratio) | Significance |

| Molecular Ion | C₁₂H₁₇NO₂⁺ | 207 | Represents the intact molecule. |

| Tropylium Ion | C₇H₇⁺ | 91 | Characteristic fragment of benzyl-containing compounds. |

| [M - C₄H₉]⁺ | C₈H₈NO₂⁺ | 150 | Corresponds to the loss of the butyl group. |

| [M - OC₄H₉]⁺ | C₈H₈NO⁺ | 134 | Corresponds to the loss of the butoxy group. |

| Butyl Cation | C₄H₉⁺ | 57 | Represents the butyl fragment. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of this compound. This technique distinguishes between compounds with the same nominal mass but different chemical formulas. For a related compound, benzyl N-methyl-N-(2-oxoethyl)carbamate, the exact mass was determined to be 207.09000 Da. Similarly, HRMS can be used to determine the exact mass of this compound, which has a molecular formula of C₁₂H₁₇NO₂. The calculated exact mass for this formula provides a precise value for confirming its identity in complex samples. clockss.org

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | N/A |

| Calculated Exact Mass | 207.12593 | Computed |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

Determination of Molecular Ions and Fragmentation Patterns

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This technique is useful for detecting and quantifying compounds with chromophores, such as the benzene ring in this compound. The benzene ring gives rise to characteristic absorption bands. For example, benzylamine (B48309) exhibits absorption maxima at approximately 206 nm and 256 nm. sielc.com Similarly, other carbamates are often analyzed at wavelengths around 220 nm or 270 nm. sepscience.comwpmucdn.com The UV-Vis spectrum of this compound is expected to show absorption in a similar region due to the electronic transitions within the aromatic ring. This technique is valuable for monitoring the concentration of this compound in solution and studying its stability. emerginginvestigators.orgsigmaaldrich.com

| Parameter | Expected Wavelength Range (nm) | Associated Chromophore |

| Primary Absorption (π → π) | ~200-220 | Benzene Ring |

| Secondary Absorption (π → π) | ~250-270 | Benzene Ring |

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating this compound from other components in a mixture before its identification and quantification.

Gas chromatography is a suitable technique for analyzing volatile and thermally stable compounds like this compound. scielo.org.mx In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com For non-volatile compounds, derivatization might be necessary to increase volatility. academicjournals.org

When coupled with a mass spectrometer (GC-MS), this method provides both separation and structural identification. researchtrend.net The retention time from the GC offers one level of identification, while the mass spectrum from the MS provides a detailed molecular fingerprint, confirming the compound's identity. caymanchem.complos.org GC-MS is widely used for the analysis of various organic compounds, including allergens and other substances in consumer products and environmental samples. scholarsresearchlibrary.comepa.gov The operating conditions, such as the temperature program and column type, are optimized to achieve good separation. mdpi.com For instance, the analysis of ethyl carbamate, a related compound, has been successfully performed using GC-MS.

| Parameter | Typical Conditions |

| GC Column | DB-5 MS or similar (5%-phenyl)-methylpolysiloxane capillary column. mdpi.com |

| Carrier Gas | Helium. scielo.org.mx |

| Injector Temperature | 250-280 °C. mdpi.comd-nb.info |

| Oven Program | Temperature gradient, e.g., starting at 50-60°C and ramping up to 200-300°C. mdpi.comd-nb.info |

| MS Detector | Electron Ionization (EI) at 70 eV. caymanchem.com |

| MS Scan Range | m/z 35-600 amu. mdpi.comd-nb.info |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For polar compounds, reversed-phase HPLC is commonly used. chromatographyonline.comjfda-online.com this compound, being moderately polar, can be effectively analyzed by HPLC. The separation is typically achieved on a C8 or C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govscirp.org

Coupling HPLC with mass spectrometry (HPLC-MS) combines the high separation power of HPLC with the sensitive and selective detection of MS. researchgate.netresearchgate.net This is particularly useful for analyzing complex matrices. researchgate.netnih.gov Electrospray ionization (ESI) is a common interface that allows for the analysis of polar compounds. nih.govresearchgate.net HPLC-MS methods are widely applied in the analysis of pharmaceuticals, personal care products, and pesticides, including various carbamates. sepscience.comchromatographyonline.comusgs.gov

| Parameter | Typical Conditions |

| HPLC Column | Reversed-phase C8 or C18. nih.govscirp.org |

| Mobile Phase | Gradient of water and acetonitrile/methanol, often with an acid modifier like formic acid. scirp.orgresearchgate.net |

| Detector | Diode Array Detector (DAD) for UV-Vis detection or Mass Spectrometer (MS). nih.gov |

| MS Ionization | Electrospray Ionization (ESI), positive or negative mode. nih.govresearchgate.net |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Polar Compounds

Advanced Sample Preparation for Analytical Precision

Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte of interest, thereby enhancing the accuracy and sensitivity of subsequent analyses. For carbamates, several sophisticated extraction and derivatization techniques have been optimized.

The extraction of carbamates from complex matrices often utilizes solid-phase extraction (SPE) and matrix solid-phase dispersion (MSPD) to achieve clean extracts and high recovery rates. While protocols specifically detailing the extraction of this compound are not prevalent, methods optimized for structurally related N-alkyl carbamates and other preservative carbamates provide a strong basis for its analysis.

One relevant protocol involves the extraction of N-alkyl and N,N-dialkyl carbamate prodrugs from aqueous buffer solutions using Solid Phase Extraction (SPE). permegear.com This method employs Oasis HLB cartridges, which are effective for a wide range of compound polarities. permegear.com Another powerful technique is Matrix Solid-Phase Dispersion (MSPD), which has been optimized for the simultaneous extraction of multiple preservatives, including the related iodopropynyl butylcarbamate, from cosmetic and pharmaceutical products. akjournals.com MSPD combines extraction and cleanup into a single step, using a solid support like Florisil to disperse the sample and eluting the analytes with appropriate solvents. akjournals.com

| Technique | Target Analytes | Sample Matrix | Extraction Details | Reference |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | N-monoalkyl and N,N-dialkyl carbamate prodrugs | Aqueous buffer | Cartridge: Oasis HLB (30 mg, 1 cc). Conditioning: 1 mL methanol, followed by 1 mL purified water. Loading: 5 mL of aqueous sample. | permegear.com |

| Matrix Solid-Phase Dispersion (MSPD) | Iodopropynyl butylcarbamate and other preservatives | Cosmetics (liquid, gel) and Pharmaceuticals (liquid, ointment) | Dispersant: Florisil. Eluents: n-hexane and ethyl acetate. Detection: Gas Chromatography with Flame Ionization Detection (GC-FID). | akjournals.com |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection, particularly in gas chromatography (GC). sigmaaldrich.com For the carbamate class of compounds, especially N-methylcarbamate pesticides, derivatization is a common strategy to improve thermal stability and enhance detectability by GC systems equipped with electron capture detectors (ECD) or mass spectrometry (MS). usda.govresearchgate.net

A prominent strategy involves pre-column derivatization using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). usda.govresearchgate.net This reaction typically targets the active hydrogen on the nitrogen atom of N-methylcarbamates. usda.gov The process can be integrated with extraction by using supercritical fluid carbon dioxide (SC-CO2) as a medium, which dissolves the derivatizing agent and simultaneously extracts the carbamates from the sample matrix. usda.govresearchgate.net This combined approach simplifies sample preparation, reduces the use of organic solvents, and achieves excellent sensitivity for the derivatized carbamates. usda.gov While this compound is an N-substituted, not an N-methyl, carbamate, these methods exemplify key derivatization approaches for the broader carbamate family to enable or enhance GC analysis.

| Strategy | Target Class | Reagent | Methodology | Purpose / Enhancement | Reference |

|---|---|---|---|---|---|

| Pre-column Derivatization | N-methylcarbamate pesticides | Heptafluorobutyric anhydride (HFBA) with pyridine | Simultaneous supercritical fluid extraction (SFE) with in-situ derivatization in SC-CO2. The derivatized analytes are then analyzed by GC/ECD or GC/MS. | Improves thermal stability and volatility for GC analysis; enhances sensitivity for ECD and MS detection. | usda.govresearchgate.net |

| Silylation | General (compounds with active hydrogens) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Replaces active hydrogens on polar functional groups (e.g., -OH, -NH2) with a nonpolar tert-butyl dimethylsilyl (TBDMS) group. | Increases volatility and thermal stability for GC analysis. TBDMS derivatives are more stable against moisture than TMS derivatives. | sigmaaldrich.com |

Computational Chemistry and Theoretical Studies of Benzyl Butylcarbamate

Quantum Mechanical Investigations of Molecular Structure and Energetics

Quantum mechanics forms the foundation for modern computational chemistry, allowing for the detailed calculation of molecular properties from first principles. wikipedia.org Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and energetics of Benzyl (B1604629) butylcarbamate.

Density Functional Theory (DFT) has become a popular method for ground-state electronic structure calculations due to its favorable balance of accuracy and computational cost. ohio-state.eduresearchgate.net This approach is used to determine the most stable three-dimensional arrangement of atoms in the Benzyl butylcarbamate molecule, known as the optimized ground-state geometry. fas.org

Below is an interactive table representing the type of data that would be generated from a DFT geometry optimization of this compound at a common level of theory (e.g., B3LYP/6-311G).

| Parameter Type | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-N (carbamate) | ~1.36 Å |

| Bond Length | O-C (ester) | ~1.34 Å |

| Bond Length | N-C (butyl) | ~1.47 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | O=C-N | ~125° |

| Bond Angle | C-N-C | ~121° |

| Bond Angle | C-O-C | ~116° |

| Dihedral Angle | O=C-N-C (butyl) | ~180° (trans is often preferred) |

| Dihedral Angle | C-C-O-C (benzyl) | ~180° or ~0° |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry techniques that solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based solely on fundamental physical constants. wikipedia.orgresearchgate.net

While computationally more demanding than DFT, ab initio methods are often used to achieve higher accuracy for electronic energies and properties. bsc.es They are particularly valuable for benchmarking results from DFT calculations and for studying systems where DFT may be less reliable. For this compound, these high-accuracy calculations can provide a more precise determination of the molecule's electronic energy, ionization potential, and electron affinity, offering a deeper understanding of its intrinsic electronic structure. aps.org

Density Functional Theory (DFT) Calculations for Ground State Properties

Conformational Landscape Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations or rotamers. wikipedia.org Conformational analysis is the study of the energies of these different conformations and the barriers to rotation between them. ic.ac.uklibretexts.org By mapping the potential energy as a function of bond rotations, a potential energy surface is generated, revealing the most stable conformers (energy minima) and the transition states that separate them. nih.gov

The rotation around single bonds is not entirely free; it is hindered by an energy barrier that must be overcome. wikipedia.org In this compound, several key rotational barriers dictate its conformational flexibility.

C(O)-N Bond Rotation: The central carbamate (B1207046) C-N bond has significant double-bond character due to resonance, leading to a substantial rotational barrier. Studies of similar amides and carbamates show this barrier can be in the range of 16-23 kcal/mol. mdpi.comresearchgate.net

N-C(butyl) and O-C(benzyl) Bond Rotations: Rotation around the single bonds connecting the butyl and benzyl groups to the carbamate core is less restricted. DFT calculations on similar benzylcarbamate systems suggest energy barriers for rotation around the benzylic C-N bond are approximately 4–6 kcal/mol.

The following table summarizes the theoretically predicted rotational barriers for key bonds in this compound based on data from analogous compounds.

| Rotatable Bond | Description | Predicted Barrier (kcal/mol) | Reference for Analogy |

| C(O)-N | Carbamate amide bond | 16 - 23 | mdpi.comresearchgate.net |

| Ph-CH₂ | Benzyl group rotation | ~3 - 11 | mdpi.comnih.gov |

| O-CH₂ | Benzyl ether linkage | ~4 - 6 | |

| N-CH₂ | Butyl amine linkage | ~4 - 6 |

The conformational preferences of this compound can be significantly altered by adding substituents to either the benzyl ring or the butyl chain. These effects are primarily electronic or steric in nature.

Electronic Effects: Placing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring can alter the electronic structure of the entire molecule. rsc.org For example, studies on nitrobenzyl carbamates show that electron-donating substituents on the benzyl ring can stabilize developing positive charges during fragmentation reactions, thereby influencing reaction kinetics which are inherently linked to the molecule's conformational and electronic properties. rsc.org

Steric Effects: The size and shape of substituents play a crucial role. For instance, replacing the n-butyl group with a bulkier tert-butyl group would introduce significant steric hindrance. This increased steric bulk would likely raise the rotational barrier around the N-C bond and could favor specific conformations to minimize van der Waals repulsion between the bulky group and the rest of the molecule.

Theoretical Prediction of Rotational Barriers

Electronic Property Calculations for Reactivity Prediction

Computational methods are invaluable for predicting the chemical reactivity of this compound by calculating its electronic properties.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. orientjchem.org For this compound, the MEP would show regions of negative potential (colored red) around the electronegative oxygen atoms of the carbonyl group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms, particularly the N-H proton (if present in a secondary carbamate) and benzylic protons. orientjchem.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution by calculating the partial atomic charges on each atom. This helps to quantify the electron density at different sites, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting the most likely sites for chemical reactions. researchgate.net

The table below outlines the types of electronic properties calculated for reactivity prediction and their significance.

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and hardness. A smaller gap suggests higher reactivity. |

| MEP Minima (Vmin) | Regions of most negative electrostatic potential. | Predicts sites for electrophilic attack (e.g., carbonyl oxygen). |

| Atomic Charges | Calculated charge distribution on each atom. | Identifies nucleophilic (negative charge) and electrophilic (positive charge) centers. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical reactions. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the π-system of the benzene (B151609) ring and the non-bonding electrons of the oxygen and nitrogen atoms in the carbamate group. The LUMO is likely centered on the electrophilic carbonyl carbon and the antibonding π* orbitals of the aromatic ring. Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, are employed to determine the energies of these orbitals. nih.gov The analysis of the HOMO-LUMO gap provides a quantitative measure of the molecule's electronic excitability and its tendency to engage in charge transfer interactions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: This data is illustrative and based on typical values for similar organic molecules.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net

The potential is color-coded to represent different charge regions:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green: Denotes areas of neutral or zero potential. researchgate.net

In this compound, the MEP map would reveal a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.govresearchgate.net Conversely, the hydrogen atom attached to the carbamate nitrogen (N-H) would exhibit a strong positive potential (blue), making it a likely site for hydrogen bonding interactions. The aromatic ring would show a moderately negative potential above and below the plane of the ring, characteristic of π-electron systems. This detailed charge distribution map provides a guide to the molecule's reactivity and intermolecular interaction patterns. uni-muenchen.de

Reaction Mechanism Elucidation via Transition State Modeling

Understanding the precise mechanism of a chemical reaction involves characterizing the transient structures that connect reactants to products. Transition State Theory (TST) provides the theoretical framework for this analysis, identifying the transition state as a specific configuration along the reaction coordinate with the highest potential energy. numberanalytics.com Computational modeling is used to locate this transition state on the potential energy surface and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). numberanalytics.comwhiterose.ac.uk

For a reaction involving this compound, such as its base-catalyzed hydrolysis, computational methods could be used to model the entire reaction pathway. This process would involve:

Optimizing the geometries of the reactants (this compound and a hydroxide (B78521) ion).

Locating the transition state structure for the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Identifying any intermediate species, such as the tetrahedral intermediate formed during the reaction.

Calculating the energies of all species along the reaction coordinate to determine the activation barriers for each step.

This modeling provides a detailed, step-by-step view of the bond-breaking and bond-forming processes, which is crucial for understanding the kinetics and thermodynamics that govern the synthetic utility and chemical behavior of the compound. whiterose.ac.ukasianpubs.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations like DFT are excellent for describing static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular activity. nih.gov

An MD simulation of this compound could provide critical insights into its conformational dynamics. Key areas of investigation would include:

Conformational Flexibility: Analyzing the rotation around the various single bonds (e.g., the C-O and C-N bonds of the carbamate linkage) to identify the most stable conformers and the energy barriers between them.

Solvent Interactions: Simulating the molecule in a solvent (like water or an organic solvent) to understand how solvent molecules arrange themselves around the solute and influence its conformation and reactivity.

Intermolecular Interactions: In a simulation with multiple this compound molecules, one could study how they aggregate and interact with each other.

These simulations are essential for bridging the gap between the static picture of a single molecule and its behavior in a realistic chemical environment. nih.govarizona.edu

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific property, such as its chemical reactivity or a measured biological activity. wikipedia.orgmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of related compounds are responsible for the differences in their activities. atlantis-press.com

For the study of chemical reactivity and synthetic utility, a QSAR model could be developed for a series of carbamate analogs. wikipedia.org This involves calculating a set of molecular descriptors for each compound and using statistical methods, like multiple linear regression, to build a predictive model. researchgate.net

Relevant descriptors for a QSAR study on this compound and its analogs might include:

Electronic Descriptors: Hammett constants (σ) or calculated atomic charges to quantify the electronic effects of substituents on the benzene ring.

Lipophilic Descriptors: The partition coefficient (logP) to describe the molecule's hydrophobicity.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to account for the size and shape of substituents.

A resulting QSAR equation might take the form: Reactivity = c1(logP) + c2(σ) + c3*(Es) + constant. mdpi.com Such a model would be invaluable for predicting the reactivity of new, unsynthesized carbamate derivatives, thereby guiding synthetic efforts toward compounds with desired properties. wikipedia.orgnih.gov

Table 2: Illustrative QSAR Data for a Hypothetical Series of Carbamate Analogs (Note: This data is for illustrative purposes to demonstrate the QSAR concept.)

| Compound | Substituent (on Benzene Ring) | logP (Lipophilicity) | σ (Electronic Parameter) | Observed Reactivity (log k) |

|---|---|---|---|---|

| 1 | H | 2.50 | 0.00 | 1.20 |

| 2 | 4-Cl | 3.21 | 0.23 | 1.55 |

| 3 | 4-OCH₃ | 2.45 | -0.27 | 0.98 |

Chemical Derivatization Strategies of Benzyl Butylcarbamate for Diverse Research Applications

Protective Group Chemistry

In organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and peptides, protecting groups are indispensable tools. organic-chemistry.org They function as temporary modifications of a reactive functional group, preventing it from participating in a reaction while transformations are carried out elsewhere in the molecule. organic-chemistry.org The carbamate (B1207046) group, including the benzyl (B1604629) carbamate structure, is a popular choice for protecting amines because it renders the nitrogen atom non-nucleophilic. organic-chemistry.orgmasterorganicchemistry.com

The benzyl carbamate group, commonly abbreviated as Cbz or Z, is a widely used N-protecting group for amines in organic synthesis. total-synthesis.comacs.org Introduced by Max Bergmann and Leonidas Zervas in 1932, it played a pivotal role in advancing the field of peptide synthesis. masterorganicchemistry.comtotal-synthesis.com The Cbz group is typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as Schotten-Baumann conditions, or in the presence of an organic base. total-synthesis.comacs.org This reaction converts the nucleophilic amine into a significantly less reactive carbamate, which is stable under a variety of reaction conditions. organic-chemistry.orgacs.org

The popularity of the Cbz group stems largely from the mild conditions required for its removal. acs.org The most common method for deprotection is palladium-catalyzed hydrogenolysis (H₂/Pd-C). masterorganicchemistry.comacs.org This process cleaves the benzylic C-O bond, releasing the free amine and generating toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com Alternative deprotection methods exist for substrates incompatible with hydrogenation, such as treatment with strong acids like HBr or certain Lewis acids, although these conditions are harsher. total-synthesis.comacs.org A newer protocol utilizes a nucleophilic deprotection mechanism with 2-mercaptoethanol, providing an orthogonal approach for sensitive substrates. acs.org

Table 1: Common Reagents for Cbz Protection and Deprotection

| Process | Reagent(s) | Typical Conditions |

|---|---|---|

| Protection | Benzyl chloroformate (Cbz-Cl) | Aqueous base (e.g., Na₂CO₃) or organic base (e.g., Et₃N) |

| Dibenzyldicarbonate (Cbz₂O) | Base, offers more optionality | |

| Deprotection | H₂/Pd-C | Catalytic hydrogenation, atmospheric or elevated pressure |

| HBr in Acetic Acid | Strong acid cleavage | |

| Trimethylsilyl (B98337) iodide (TMSI) | Lewis acidic conditions |

This table summarizes common reagents used for the installation and removal of the Cbz protecting group in synthetic chemistry. masterorganicchemistry.comtotal-synthesis.comacs.org

Orthogonal protection is a critical strategy in complex, multi-step syntheses, allowing for the selective removal of one protecting group in the presence of others. wikipedia.org This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions. organic-chemistry.orgnumberanalytics.com The Cbz group is a key component in many orthogonal schemes due to its unique removal by hydrogenolysis. total-synthesis.com

It can be used alongside other common amine protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. organic-chemistry.orgmasterorganicchemistry.com For example, a molecule containing both a Cbz-protected amine and a Boc-protected amine can have the Boc group removed with an acid (e.g., trifluoroacetic acid) without affecting the Cbz group. masterorganicchemistry.com Subsequently, the Cbz group can be removed via hydrogenation, leaving the rest of the molecule intact. masterorganicchemistry.com This selective deprotection allows for precise, stepwise modifications of a polyfunctional molecule, a strategy that is fundamental to automated peptide synthesis. masterorganicchemistry.comwikipedia.org

Table 2: Example of an Orthogonal Protecting Group Set for Amines

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| Benzyl carbamate | Cbz, Z | Hydrogenolysis (e.g., H₂/Pd-C) |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |

This table illustrates a common set of orthogonal protecting groups for amines, highlighting their different cleavage conditions which allow for selective deprotection. masterorganicchemistry.comtotal-synthesis.comwikipedia.org

Application of Benzyl Carbamate (Cbz) as a N-Protecting Group in Amine Synthesis

Synthesis of Advanced Chemical Intermediates

Beyond its role in protection, the benzyl carbamate scaffold is a valuable building block for synthesizing more complex chemical intermediates. By modifying the carbamate nitrogen or the benzyl group, or by using the entire moiety to direct reactions, chemists can generate a diverse range of functionalized molecules.

Benzyl butylcarbamate and its analogues can be elaborated into more complex structures. Mild and selective N-alkylation of carbamates can be achieved using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), allowing for the introduction of various alkyl or aryl substituents onto the carbamate nitrogen. researchgate.net

Furthermore, benzyl carbamate itself can participate in multicomponent reactions to create functionalized products in a single step. For instance, an iodine-catalyzed, one-pot, three-component aza-Friedel–Crafts reaction between an electron-rich arene, benzyl carbamate, and an aldehyde can produce N-Cbz protected α-branched amines in good to excellent yields. buu.ac.th These reactions demonstrate how a simple carbamate can be used as a key reagent to construct more elaborate building blocks for further synthetic endeavors.

Carbamate-protected heterocycles serve as important precursors for the synthesis of non-canonical and stereochemically complex amino acids. The Cbz group is frequently employed to protect a nitrogen atom within a strained ring system, which can then be opened by a nucleophile to install a new functional group with high regioselectivity and stereocontrol.

For example, a Cbz-protected aziridine (B145994) can undergo regioselective ring-opening with a nucleophile like cyanide. wisc.edu This reaction yields a functionalized amino acid precursor where the new group is positioned specifically in relation to the protected amine. wisc.edu Similarly, enantiopure β²,²-amino acids have been synthesized via the regioselective ring-opening of a five-membered cyclic sulfamidate derived from Cbz-protected α-benzylisoserine. acs.org In another approach, doubly-protected tetrahydropyrimidinones, bearing both Boc and Cbz groups, act as precursors that undergo a chemoselective two-step ring degradation to release functionalized β²-amino acids. beilstein-journals.org These strategies are invaluable for creating peptidomimetics and other biologically active molecules with precisely controlled architecture. acs.org

Preparation of Functionalized Carbamates as Synthetic Building Blocks

Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization is a powerful technique used to modify an analyte to improve its suitability for a specific analytical method, such as gas chromatography (GC) or liquid chromatography (LC). chromatographyonline.comjfda-online.com The goals of derivatization include increasing volatility, improving thermal stability, enhancing chromatographic separation, and boosting detector response. chromatographyonline.comjfda-online.com

The benzyl group, a core component of this compound, is itself a useful derivatizing agent for enhancing detection. Adding a benzyl group to an analyte introduces a chromophore that absorbs ultraviolet (UV) light at approximately 254 nm, facilitating detection by UV-Vis spectrophotometers commonly used in LC systems. chromatographyonline.com

For analysis by mass spectrometry (MS), derivatization can significantly improve performance. Reagents like benzoyl chloride, which is structurally related to the benzyl portion of Cbz, are used to label primary and secondary amines and phenols. nih.govdaneshyari.com This "benzoylation" increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase LC columns and often enhancing ionization efficiency for MS detection. nih.govumich.edu This strategy allows for the creation of targeted, highly sensitive assays for a wide range of small molecules, including neurochemicals and other metabolites. daneshyari.com While direct derivatization of this compound for its own analysis is less common, the principles highlight the utility of the benzyl moiety in enhancing the analytical detection of other compounds.

Acetylation and Silylation Techniques for GC Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. oup.com However, many carbamates, including this compound, are thermally labile and can decompose in the hot GC injector port, leading to inaccurate quantification and poor chromatographic results. oup.comusgs.govresearchgate.net Derivatization techniques such as acetylation and silylation are employed to increase the thermal stability and volatility of these compounds, making them suitable for GC analysis. jfda-online.comchromatographyonline.com

Acetylation

Acetylation involves the introduction of an acetyl group (CH₃CO) into a molecule, typically by replacing an active hydrogen atom on a hydroxyl, thiol, or amino group. researchgate.net In the case of this compound, the hydrogen on the nitrogen atom of the carbamate group can be replaced. This N-acetylation is effectively promoted by treating the carbamate with an acylating agent like acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. semanticscholar.org

Research has demonstrated the successful N-acetylation of benzyl carbamate using acetic anhydride and a catalytic amount of zinc chloride (ZnCl₂) under solvent-free conditions, achieving a 95% yield of the N-acetyl benzyl carbamate product. semanticscholar.org This method is also effective with other acid anhydrides, such as propionic, pivalic, and benzoic anhydrides. semanticscholar.org Another approach involves the use of acetyl chloride in the presence of sodium iodide to convert carbamates into their corresponding N-acetyl derivatives (amides). clockss.org This transformation enhances the compound's stability for GC analysis.

Table 1: Lewis Acid Catalyzed N-Acetylation of Benzyl Carbamate

This table summarizes the results of the N-acetylation of benzyl carbamate with acetic anhydride using various Lewis acid catalysts, demonstrating the effectiveness of this derivatization strategy. semanticscholar.org

| Catalyst | Time (hours) | Yield (%) |

|---|---|---|

| ZnCl₂ | 0.5 | 95 |

| FeCl₃ | 2.0 | 92 |

| MoCl₅ | 2.5 | 90 |

| B(C₆F₅)₃ | 3.0 | 85 |

| I₂ | 3.0 | 88 |

| None | 12.0 | 0 |

Silylation

Silylation is one of the most widely used derivatization techniques for GC analysis. researchgate.net It involves replacing an active hydrogen in the analyte with a trialkylsilyl group, commonly a trimethylsilyl (TMS) group. chromatographyonline.comresearchgate.net This process reduces the polarity of the compound, decreases intermolecular hydrogen bonding, and increases its volatility and thermal stability. chromatographyonline.com

For carbamates like this compound, silylating reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. These reagents are particularly reactive towards compounds containing nitrogenous groups, as well as hydroxyl and carboxyl groups. The reaction by-products of BSTFA are highly volatile, which minimizes interference during GC analysis. The derivatization is typically carried out by heating the sample with the silylating reagent, sometimes with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for hindered functional groups.

Table 2: Common Silylating Reagents for GC Derivatization

This table outlines common silylating reagents, their characteristics, and typical applications relevant for the derivatization of carbamates.

| Reagent | Abbreviation | Key Characteristics & Applications |

|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive towards nitrogenous compounds (amines, amides, carbamates), as well as alcohols and carboxylic acids. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | More volatile by-products than BSA, minimizing GC interference. Excellent for amino acids and nitrogen-containing compounds. |

| N-Trimethylsilylimidazole | TMSI or SIM | A strong silyl (B83357) donor, often used for derivatizing hydroxyl groups and sugars. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than TMS derivatives. chromatographyonline.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating agents like BSA or BSTFA to increase reactivity. |

Introduction of Chromophores for UV-Vis Detection

UV-Visible (UV-Vis) spectroscopy is a common detection method used in high-performance liquid chromatography (HPLC). chromatographyonline.com Its principle is based on the absorption of light by chromophores—functional groups within a molecule that absorb radiation in the UV or visible range. bspublications.net While this compound possesses a benzyl group that absorbs UV light, its detection sensitivity can be significantly enhanced by chemical derivatization to introduce a stronger or more specific chromophore. researchgate.net

This strategy is particularly useful when analyzing trace levels of the compound. The derivatization reaction attaches a molecule with high molar absorptivity to the analyte, thereby amplifying the detector's response. researchgate.net Recent studies have focused on synthesizing novel push-pull chromophores functionalized with carbamate groups. metu.edu.trmetu.edu.tr In this context, the carbamate nitrogen acts as a donor group to activate the molecule for further reactions, allowing for the construction of complex chromophoric systems. metu.edu.trnih.gov

Research has shown that by synthesizing various carbamate-substituted chromophores, it is possible to tune the optical properties of the resulting molecule. metu.edu.tr The charge-transfer bands of these derivatives can exhibit maximum absorbance (λmax) values ranging from 363 to 692 nm, covering a wide portion of the UV-Vis spectrum. metu.edu.trnih.gov While changing the carbamate side chain (e.g., from isobutyl to benzyl) may not significantly alter the electronic properties, the synthetic versatility allows for the creation of a diverse library of chromophores suitable for various analytical applications. nih.gov This approach demonstrates how the carbamate moiety can be integral to designing molecules with tailored optoelectronic features for high-sensitivity detection. metu.edu.tr

Table 3: UV/Vis Absorption Data for Representative Carbamate-Functionalized Chromophores

This table displays the maximum absorption wavelengths (λmax) for a series of chromophores containing an isobutylcarbamate group, illustrating how structural modifications to the acceptor part of the molecule can tune the UV-Vis absorption. metu.edu.trnih.gov

| Compound ID | Description | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| 12c | Isobutylcarbamate-substituted chromophore | 363 | Not specified |

| 15c | Phenyl-substituted yellow chromophore | 422 | Not specified |

| 19c | Anisole-substituted orange chromophore | 468 | Not specified |

| 23c | Diethylaniline-substituted chromophore | 548 | Not specified |

| 26c | Chromophore with extended conjugation | 692 | 5.26 x 10⁴ |

Advanced Applications of Benzyl Butylcarbamate in Chemical Research

Role as a Synthetic Building Block in Complex Molecular Architectures

In the field of synthetic chemistry, a "building block" refers to a chemical compound or molecular fragment with reactive functional groups that is used in the bottom-up assembly of more complex molecular architectures. wikipedia.org These building blocks are crucial for creating intricate structures like nanoparticles, polymers, and supramolecular complexes with a high degree of control. wikipedia.org The utility of a building block is often determined by its structural features and the selective reactivity of its functional groups. wikipedia.org Aryl benzyl (B1604629) ether-functionalized building blocks have demonstrated enhanced capability in forming ideal geometries for molecular assemblies. csic.es

The benzyl carbamate (B1207046) moiety, a key feature of Benzyl butylcarbamate, is instrumental in controlled polymerization, particularly in the synthesis of polypeptides like polylysine. The synthesis often employs the ring-opening polymerization (ROP) of an N-carboxyanhydride (NCA) derivative of an amino acid. In the case of lysine (B10760008), a precursor such as N6-Carbobenzoxy-L-lysine N-Carboxyanhydride (Cbz-Lys-NCA) is used, where the "carbobenzoxy" (Cbz) group is a benzyl carbamate. mdpi.com

This Cbz group serves as a protecting group for the amine on the lysine side chain. This protection is critical as it prevents unwanted side reactions during polymerization, allowing for the formation of well-defined polymers with controlled molecular weight and narrow polydispersity. mdpi.com The controlled nature of this process is essential for creating advanced, biocompatible materials. Following polymerization, the benzyl carbamate protecting group can be removed to yield the final poly(L-lysine), a cationic polypeptide with numerous applications. mdpi.com

Table 1: Benzyl Carbamate as a Polymerization Precursor

| Precursor Example | Polymerization Method | Resulting Polymer | Key Applications of Polymer |

|---|

In medicinal chemistry, building blocks are used to assemble novel drug candidates. wikipedia.orgcsmres.co.uk The carbamate group is a significant structural motif in many approved drugs, valued for its chemical stability and its ability to act as a surrogate for the more labile peptide bond. acs.org

The this compound structure offers several advantages for scaffold design:

Structural Rigidity and Diversity : The incorporation of carbamate functionalities within constrained cyclic or bicyclic structures is a strategy used to create unique three-dimensional scaffolds for drug design. vulcanchem.com Such scaffolds can serve as conformationally restricted building blocks in the development of enzyme inhibitors and receptor modulators. vulcanchem.com

Peptide Bond Isostere : The carbamate linkage is recognized as a stable bioisostere of the amide bond. This allows chemists to design peptidomimetic drugs with improved stability against enzymatic degradation and better cell permeability. acs.org

Directed Interactions : The benzyl group can participate in π-π stacking interactions with biological targets, while the carbamate moiety can form key hydrogen bonds. This makes derivatives of this compound valuable for designing molecules with specific receptor binding properties. acs.orgvulcanchem.com

Monomer Precursor in Controlled Polymerization Processes (e.g., Polylysine Synthesis)

Supramolecular Chemistry and Materials Science